molecular formula C40H80N6O16 B13726434 N-(Azido-PEG4)-N-bis(BocNH-PEG4)

N-(Azido-PEG4)-N-bis(BocNH-PEG4)

Cat. No.: B13726434
M. Wt: 901.1 g/mol
InChI Key: KYGIDDMBGJPIFD-UHFFFAOYSA-N
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Description

N-(Azido-PEG4)-N-bis(BocNH-PEG4) is a polyethylene glycol (PEG)-based compound that features an azido group and two tert-butoxycarbonyl (Boc) protected amine groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves multiple steps. Initially, the PEG4 chain is functionalized with azido and Boc-protected amine groups. The azido group is introduced via nucleophilic substitution reactions, typically using sodium azide. The Boc-protected amine groups are introduced through carbamate formation reactions using di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Industrial Production Methods

Industrial production of N-(Azido-PEG4)-N-bis(BocNH-PEG4) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves its role as a linker molecule. The azido group participates in click chemistry reactions to form stable triazole linkages, while the Boc-protected amine groups can be deprotected to yield reactive amines. These functional groups enable the compound to facilitate the conjugation of various biomolecules and drugs, thereby enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Azido-PEG4)-N-bis(BocNH-PEG4) is unique due to its combination of azido and Boc-protected amine groups, which provide versatility in bio-conjugation and click chemistry applications. This dual functionality allows for the selective modification of biomolecules and the creation of complex molecular architectures .

Properties

Molecular Formula

C40H80N6O16

Molecular Weight

901.1 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H80N6O16/c1-39(2,3)61-37(47)42-7-13-49-19-25-55-31-34-58-28-22-52-16-10-46(12-18-54-24-30-60-36-33-57-27-21-51-15-9-44-45-41)11-17-53-23-29-59-35-32-56-26-20-50-14-8-43-38(48)62-40(4,5)6/h7-36H2,1-6H3,(H,42,47)(H,43,48)

InChI Key

KYGIDDMBGJPIFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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